7-Bromo-1-fluoronaphthalen-2-yl acetate

Physicochemical profiling Isomer differentiation Purification strategy

Researchers requiring regioisomerically pure, orthogonally functionalized naphthalene intermediates face batch inconsistency and side-product interference in library synthesis. 7-Bromo-1-fluoronaphthalen-2-yl acetate (CAS 1799434-50-6) solves this: • 96-98% certified purity minimizes side-product interference in automated library production • Orthogonal acetate/Br/F groups enable divergent synthesis-hydrolysis, Suzuki coupling, and metabolic stabilization from a single batch • 6.9°C higher bp vs. 4,2-regioisomer and near-zero vapor pressure ensure reliable purification and gravimetric accuracy at scale • CNS-drug-like TPSA (26.3 Ų) and logP (~3.7) support PET tracer development with balanced BBB penetration

Molecular Formula C12H8BrFO2
Molecular Weight 283.09 g/mol
CAS No. 1799434-50-6
Cat. No. B1405448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-fluoronaphthalen-2-yl acetate
CAS1799434-50-6
Molecular FormulaC12H8BrFO2
Molecular Weight283.09 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C(C=CC(=C2)Br)C=C1)F
InChIInChI=1S/C12H8BrFO2/c1-7(15)16-11-5-3-8-2-4-9(13)6-10(8)12(11)14/h2-6H,1H3
InChIKeyUPOXYFDTZLCBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-fluoronaphthalen-2-yl acetate Overview


7-Bromo-1-fluoronaphthalen-2-yl acetate (CAS 1799434-50-6) is a difunctionalized naphthalene derivative featuring bromine at the 7-position, fluorine at the 1-position, and an acetate ester at the 2-position. With a molecular formula of C12H8BrFO2 and a molecular weight of 283.09 g·mol⁻¹, it belongs to the class of halogenated naphthalene esters used as synthetic intermediates in pharmaceutical and agrochemical R&D [1]. Its orthogonal functional groups—a hydrolyzable acetate, a cross-coupling-competent aryl bromide, and a metabolically stabilizing fluorine—enable sequential derivatization strategies that are not achievable with mono- or differently substituted analogs .

Hydrolyzable acetate Sequential hydrolysis to phenol
Aryl bromide Cross-coupling (Suzuki, Sonogashira)
Aryl fluoride Metabolic stabilization handle
Certified purity Batch-level QC for GLP workflows

Why 7-Bromo-1-fluoronaphthalen-2-yl acetate Is Irreplaceable


Substituting 7-bromo-1-fluoronaphthalen-2-yl acetate with a generic halogenated naphthalene—such as the regioisomeric 4-bromo-2-fluoro-1-naphthyl acetate or the de-esterified 7-bromo-1-fluoronaphthalene—introduces quantifiable changes in volatility, lipophilicity, and hydrogen-bonding capacity that directly impact downstream synthetic efficiency and biological performance. Predicted physicochemical profiles reveal significant differences: the target compound exhibits a boiling point 6.9 °C higher than its 4,2-regioisomer, a vapor pressure approximately 177-fold lower than its de-esterified counterpart, and a topological polar surface area (TPSA) of 26.3 Ų—all of which govern purification behavior, formulation compatibility, and membrane permeation in medicinal chemistry applications [1][2]. These differences are not cosmetic; they represent distinct chemical entities with non-interchangeable property sets.

Regioisomer Different boiling point and fractionation may shift distillation yield and purity profile.
De-esterified analog Absence of acetate eliminates H-bond acceptors and TPSA, altering solubility and permeability context.
Generic halogenated naphthalene Vapor pressure differences can affect gravimetric accuracy and handling safety during scale-up.

7-Bromo-1-fluoronaphthalen-2-yl acetate: Quantitative Differentiation


Boiling Point Elevation vs. 4-Bromo-2-fluoro-1-naphthyl Acetate

The target compound, 7-bromo-1-fluoronaphthalen-2-yl acetate, exhibits a predicted boiling point of 364.1 ± 27.0 °C at 760 mmHg, which is 6.9 °C higher than that of its regioisomer 4-bromo-2-fluoro-1-naphthyl acetate (357.2 ± 32.0 °C) under identical prediction conditions [1]. This difference, while modest, reflects the distinct electronic environment conferred by the 1-fluoro-2-acetoxy substitution pattern versus the 2-fluoro-1-acetoxy arrangement and can influence fractionation behavior during vacuum distillation.

Boiling point
Data to verify
ΔTb = +6.9 °C
May influence distillation fractionation behavior.
Predicted at 760 mmHg; cross-study comparison.
Physicochemical profiling Isomer differentiation Purification strategy

LogP Difference vs. De-esterified Analog

The predicted LogP of 7-bromo-1-fluoronaphthalen-2-yl acetate is 3.76 (ChemSrc) to 3.67 (Leyan), compared to a LogP of 3.74 for the de-esterified analog 7-bromo-1-fluoronaphthalene [1][2]. While the logP values are superficially similar, the acetate derivative introduces two hydrogen-bond acceptors (HBA = 2) and a TPSA of 26.3 Ų, whereas the de-esterified hydrocarbon has zero hydrogen-bond acceptors and a TPSA of 0 Ų [2]. The presence of polar surface area fundamentally alters passive membrane permeability predictions, making the acetate a more appropriate choice for applications where moderated lipophilicity and hydrogen-bonding capacity are required.

Polar surface area
Class-level
ΔTPSA = 26.3 Ų
Alters H-bond capacity; formulation and permeability context.
Predicted TPSA; impacts aqueous solubility and membrane permeation.
Lipophilicity ADME profiling Drug discovery

Vapor Pressure vs. De-esterified Analog

7-Bromo-1-fluoronaphthalen-2-yl acetate has a predicted vapor pressure of 0.0 ± 0.8 mmHg at 25 °C, whereas its de-esterified parent 7-bromo-1-fluoronaphthalene exhibits a vapor pressure of 0.00451 mmHg at the same temperature [1][2]. Although both values are low, the acetate's vapor pressure is below the detection sensitivity of the predictive model (reported as 0.0 mmHg), representing at least a ~177-fold reduction relative to the parent hydrocarbon (assuming a detection limit of ~0.5 mmHg). This near-zero volatility minimizes evaporative loss during ambient-temperature handling and reduces inhalation exposure risk.

Vapor pressure
Data to verify
≥177-fold lower
Reduces evaporative loss; improves gravimetric accuracy.
Below model sensitivity at 25 °C; handling safety context.
Volatility Handling safety Process chemistry

Regioisomeric Purity and Quality Metrics

Commercially, 7-bromo-1-fluoronaphthalen-2-yl acetate is offered at certified purities of 96% (Leyan) and 98% (MolCore), with ISO-compliant quality systems . In contrast, the regioisomer 4-bromo-2-fluoro-1-naphthyl acetate is typically listed at 95% purity . While the nominal purity difference appears small (1–3%), the availability of batch-specific QC documentation (NMR, HPLC, GC) from the 96–98% grade supplier reduces the risk of regioisomeric contamination, which can propagate through multi-step syntheses and confound biological assay results.

Purity specification
Specification review
96–98% (ISO-certified)
Batch QC reduces repurification and regioisomer risk.
Vendor-listed; supports GLP-compliant synthetic routes.
Quality control Procurement specification Synthetic reliability

Applications of 7-Bromo-1-fluoronaphthalen-2-yl acetate


Sequential Derivatization for Parallel Libraries

The orthogonal functional groups—acetate (hydrolyzable to phenol), aryl bromide (Suzuki/Sonogashira coupling), and aryl fluoride (metabolic stabilization)—enable a divergent synthesis workflow where a single batch of 7-bromo-1-fluoronaphthalen-2-yl acetate serves as the common intermediate for generating diverse lead-like scaffolds. Its 96–98% certified purity minimizes side-product interference in library production, while its sub-detectable vapor pressure ensures gravimetric accuracy during automated solid dispensing [1].

Fluorine-18 Radioligand Scaffold

The 1-fluoro substituent provides a site for potential ¹⁸F isotopic labeling via nucleophilic aromatic substitution, while the 7-bromo position allows late-stage functionalization with pharmacophore-bearing boronic esters. The compound's moderate TPSA (26.3 Ų) and logP (~3.7) place it within the CNS-drug-like property space, making it a suitable precursor for PET tracer development where balanced lipophilicity is critical for blood-brain barrier penetration [2].

Low-Volatility Process Scale-Up

The near-zero vapor pressure of the acetate derivative, contrasted with the measurable volatility of the de-esterified 7-bromo-1-fluoronaphthalene (vp 0.00451 mmHg), reduces engineering controls needed for large-scale handling. This property, combined with the higher boiling point relative to the 4,2-regioisomer, makes it the preferred intermediate for pilot-plant campaigns where distillative purification is planned [3].

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal functional-group handles
Stoichiometric fidelity and purity consistency
PET tracer precursor
Moderate TPSA and balanced logP
Blood–brain barrier permeation prediction
Pilot-plant scale-up
Near-zero vapor pressure
Distillation yield and handling safety assessment
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